molecular formula C19H20N2O4 B11207308 4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid

4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B11207308
M. Wt: 340.4 g/mol
InChI Key: ADLKWVVIHHKCTA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylpiperidine moiety attached to a nitrobenzoic acid, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . This intermediate is then subjected to nitration and subsequent carboxylation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzylpiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of benzylpiperidine ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis by interacting with the enzyme’s peripheral anionic site . This interaction prevents the toxic conformation of amyloid-beta and stabilizes its alpha-helical content, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-3-nitrobenzoic acid stands out due to its multifunctional properties, combining the neuroprotective effects of benzylpiperidine derivatives with the chemical versatility of nitrobenzoic acid. This unique combination makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-3-nitrobenzoic acid

InChI

InChI=1S/C19H20N2O4/c22-19(23)16-6-7-17(18(13-16)21(24)25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23)

InChI Key

ADLKWVVIHHKCTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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